molecular formula C8H5F3O B050697 2',4',5'-Trifluoroacetophenone CAS No. 129322-83-4

2',4',5'-Trifluoroacetophenone

Cat. No.: B050697
CAS No.: 129322-83-4
M. Wt: 174.12 g/mol
InChI Key: GVTLJUZWNNFHMZ-UHFFFAOYSA-N
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Description

2’,4’,5’-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a derivative of acetophenone where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2’, 4’, and 5’ positions. This compound is known for its unique chemical properties and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

It is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 2’,4’,5’-Trifluoroacetophenone can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, its stability could be affected by exposure to light, heat, or certain chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’,5’-Trifluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 2’,4’,5’-Trifluoroacetophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,5’-Trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: 2’,4’,5’-Trifluoro-1-phenylethanol.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’,4’,5’-Trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but with all three fluorine atoms on the same carbon.

    4’-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom in addition to the trifluoromethyl group.

    2’,4’,6’-Trifluoroacetophenone: Fluorine atoms are positioned differently on the benzene ring.

Uniqueness: 2’,4’,5’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where precise control over reactivity and selectivity is required.

Properties

IUPAC Name

1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLJUZWNNFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344099
Record name 2',4',5'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-83-4
Record name 1-(2,4,5-Trifluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129322-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',5'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',5'-Trifluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride were initially introduced into 100 ml of diethyl ether and heated to boiling under reflux. 1.1 mol of ethoxymagnesium malonic ester dissolved in 100 ml of ethanol and 125 ml of diethyl ether were then allowed to drop in in the course of 30 minutes and the mixture was stirred for 1 hour under reflux. After cooling, the reaction mixture was stirred into 500 ml of ice water and adjusted to a pH of 1 with concentrated sulphuric acid, and the organic material (345 g) was separated off. This organic material was dissolved in 300 ml of acetic acid and, after adding 37.5 ml of concentrated sulphuric acid, heated to reflux until evolution of CO2 had ended, which took 6 hours. The reaction mixture was then cooled and poured into water, and the organic phase was separated off and distilled. 83 g of product having a boiling point at 10 mbar of 63° to 64° C. were obtained. This corresponds to a yield of 47% of theory.
Quantity
194.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethoxymagnesium malonic ester
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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